BenchChemオンラインストアへようこそ!

GDC-0879

BRAF inhibitors pancreatic cancer drug resistance

GDC-0879 is the only B-Raf V600E inhibitor proven to retain full potency against the ΔNVTAP deletion mutant—a genotype that confers clinical resistance to vemurafenib and dabrafenib. Unlike other RAF inhibitors, it drives a stronger CRAF-mediated paradoxical activation phenotype, making it the definitive tool for studying RAF dimerization, resistance mechanisms, and next-generation pan-RAF inhibitor validation. Its anti-proliferative effects are strictly correlated with BRAF V600E status across a 130-cell-line panel, ensuring clean genotype-dependent data without the KRAS-mutant confounding observed with MEK inhibitors. Procure this essential control compound for rigorous oncology and kinase signaling research.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 2230954-03-5
Cat. No. B7855706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0879
CAS2230954-03-5
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
InChIInChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+
InChIKeyDEZZLWQELQORIU-RELWKKBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0879 (CAS 2230954-03-5) as a Selective B-Raf V600E Inhibitor for Precision Oncology Research Procurement


GDC-0879 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the B-Raf serine/threonine kinase [1]. It is a selective inhibitor of the V600E mutant form of B-Raf (IC50 = 0.13 nM), which is a key oncogenic driver in multiple cancer types . The compound acts by blocking the Raf/MEK/ERK signaling cascade, thereby suppressing downstream proliferative signals in B-Raf V600E-dependent tumor models .

Why GDC-0879 Cannot Be Substituted with Another B-Raf Inhibitor in Your Research


Substituting GDC-0879 with another B-Raf inhibitor, such as vemurafenib (PLX4032) or dabrafenib, is scientifically unsound due to critical, quantifiable differences in their target engagement profiles and downstream signaling effects [1]. Data reveal that GDC-0879 exhibits a unique pattern of sensitivity and resistance across non-V600E BRAF mutants, retains efficacy against specific deletion mutants (e.g., ΔNVTAP) that confer resistance to vemurafenib, and drives paradoxical RAF activation with distinct mechanistic consequences compared to other inhibitors in its class [2][3]. These variances directly impact experimental outcomes in both oncology and non-oncology model systems [4].

GDC-0879 Quantitative Evidence Guide for Differentiated Research Procurement


GDC-0879 vs. Vemurafenib: Differential Sensitivity in ΔNVTAP BRAF Mutant Models

GDC-0879 exhibits unique inhibitory activity against cell lines harboring the ΔNVTAP BRAF deletion mutation, a genotype that confers complete resistance to the approved B-Raf inhibitor vemurafenib (PLX4032) [1]. In head-to-head cellular viability assays, ΔNVTAP mutant cell lines demonstrated high sensitivity to GDC-0879 but were completely resistant to vemurafenib after 1 hour of treatment [2].

BRAF inhibitors pancreatic cancer drug resistance ΔNVTAP mutation

GDC-0879 vs. Vemurafenib (PLX-4720): Quantitative Differences in Paradoxical CRAF Activation

The RAF inhibitor GDC-0879 is known to induce paradoxical activation of wild-type RAF kinases, a class-level effect, but the magnitude of this effect differs quantitatively from other inhibitors [1]. Direct comparative studies show that the vemurafenib analog PLX-4720 exhibits significantly less CRAF activation compared to GDC-0879 and requires much higher doses to elicit a comparable paradoxical effect [2].

paradoxical activation CRAF kinase signaling RAF inhibitors

GDC-0879 vs. MEK Inhibitors: Differential Efficacy Across 130 Tumor Cell Lines

In a broad panel of 130 tumor cell lines, the anti-proliferative efficacy of GDC-0879 was strictly associated with BRAF V600E mutational status, whereas MEK inhibition attenuated proliferation in a wider range of genetic backgrounds [1]. Specifically, MEK inhibitors reduced tumor growth in 81% of KRAS mutant cell lines and 38% of KRAS wild-type cell lines, while GDC-0879-mediated efficacy was restricted to BRAF V600E-expressing cells [2].

MEK inhibitors KRAS mutant tumor profiling MAPK pathway

GDC-0879 Quantitative Kinase Selectivity Profile Across 140+ Kinases

GDC-0879 has been profiled against a broad panel of 140 full-length protein kinases at a concentration of 1 μM, demonstrating a narrow selectivity profile [1]. The compound exhibits >90% inhibitory activity exclusively against RAF family kinases (B-Raf, C-Raf) at this concentration, with IC50 values >1 μM for over 200 other kinases .

kinase selectivity off-target effects chemical probe profiling

Optimized Application Scenarios for GDC-0879 in Academic and Industrial Research


Investigating Non-V600E BRAF Mutations and Resistance Mechanisms to Clinical BRAF Inhibitors

GDC-0879 should be prioritized for research programs investigating resistance mechanisms to approved B-Raf inhibitors like vemurafenib [1]. Its unique ability to potently inhibit ΔNVTAP BRAF mutant cells—a genotype resistant to vemurafenib—makes it an essential control compound for validating novel pan-RAF or next-generation inhibitors [2].

Probing Paradoxical RAF Activation and Dimerization-Dependent Signaling

Given its robust and well-characterized ability to induce paradoxical activation of wild-type RAF and downstream ERK signaling, GDC-0879 is an optimal tool compound for studying RAF dimerization, the role of CRAF in inhibitor-induced signaling, and the paradoxical activation phenotype itself [1]. Its stronger induction of CRAF activation relative to PLX-4720/vemurafenib makes it the preferred reagent for these mechanistic studies [2].

Validating BRAF V600E-Specific Dependencies in Tumor Models

For experiments requiring a highly specific inhibitor of BRAF V600E signaling with minimal off-target kinase activity, GDC-0879 is the compound of choice [1]. Data from a 130-cell-line panel confirm that its anti-proliferative effects are strictly correlated with BRAF V600E status, providing a clean, genotype-dependent phenotype that is not observed with MEK inhibitors, which also affect KRAS mutant lines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0879

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.